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molecular formula C7H7NO3 B147296 3-Nitroanisole CAS No. 555-03-3

3-Nitroanisole

Cat. No. B147296
M. Wt: 153.14 g/mol
InChI Key: WGYFINWERLNPHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03963698

Procedure details

The procedure and reactants of Example 1 were used except that sodium m-nitrophenolate was substituted for sodium p-nitrophenolate. 0.6 grams of m-nitroanisole (about 85 percent) were obtained.
[Compound]
Name
reactants
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium m-nitrophenolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium p-nitrophenolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
85%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([O-:10])[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2].[Na+].[N+]([C:15]1C=CC([O-])=CC=1)([O-])=O.[Na+]>>[N+:1]([C:4]1[CH:5]=[C:6]([O:10][CH3:15])[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2] |f:0.1,2.3|

Inputs

Step One
Name
reactants
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
sodium m-nitrophenolate
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)[O-].[Na+]
Step Three
Name
sodium p-nitrophenolate
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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